molecular formula C26H25NO5 B557316 Fmoc-Thr(Bzl)-OH CAS No. 117872-75-0

Fmoc-Thr(Bzl)-OH

Cat. No. B557316
CAS RN: 117872-75-0
M. Wt: 431.5 g/mol
InChI Key: UCDMMWCWPVCHLL-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr(Bzl)-OH is a reagent used in the synthesis of thrombospondin-1 (TSR2) and associated peptide fragments .


Synthesis Analysis

This compound is used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is removed during the synthesis process. A study showed that an alternative Fmoc-removal solution led to a drastic reduction in diketopiperazine (DKP) formation, a common side reaction in SPPS .


Molecular Structure Analysis

The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.48 .


Chemical Reactions Analysis

In solid-phase peptide synthesis, DKP formation is a common side reaction that is highly sequence-dependent. Secondary amino acids are extremely prone to this side reaction. DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine .

Scientific Research Applications

  • Solid Phase Peptide Synthesis (SPPS) : Fmoc-Thr(Bzl)-OH is utilized in the synthesis of peptides by solid phase methods. For example, its application was demonstrated in the synthesis of segments of scorpion neurotoxin II, where a general protocol minimizing side reactions with the base labile Fmoc-α-amino protecting group was developed (Sabatier et al., 1987).

  • Hydrogel Formation for Drug Delivery : This compound has been used in the formation of hydrogels incorporating carbon nanomaterials for near-infrared irradiation-triggered drug release. The hydrogel formation is mainly driven by aromatic interactions, which are integral to the structural and physical properties of these gels (Guilbaud-Chéreau et al., 2019).

  • Synthesis of Glycotetrapeptides : It's used in the synthesis of protected glycopeptides. An example is the synthesis of a protected glycotetrapeptide corresponding to the N-terminal amino acid sequence of a specific vespulakinin, where the this compound plays a crucial role in the glycosylation process (Gobbo et al., 1988).

  • Peptide Synthesis Optimization : The compound is used in optimizing coupling methods for the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, crucial for the synthesis of phosphopeptides by Fmoc SPPS methods (White, 2001).

  • Carbonylated Peptide Synthesis : It aids in the solid-phase synthesis of carbonylated peptides, where a fully protected derivative of an unnatural amino acid is utilized for the synthesis of peptides containing a specific residue. This application is relevant in modeling oxidatively modified peptides related to diseases (Waliczek et al., 2015).

Safety and Hazards

While handling Fmoc-Thr(Bzl)-OH, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The use of Fmoc-Thr(Bzl)-OH in peptide synthesis is likely to continue given the ongoing advancements in Fmoc solid-phase peptide synthesis. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

Fmoc-Thr(Bzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound provides protection for the amino acid during the synthesis process, preventing unwanted reactions . Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid in the sequence to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s ability to form peptide bonds affects the overall structure of the peptide, which in turn can influence various biochemical pathways depending on the specific function of the peptide being synthesized .

Pharmacokinetics

For example, the Fmoc group increases the compound’s hydrophobicity, which can influence its solubility and reactivity .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . These peptides can then go on to perform a variety of functions, depending on their specific structure and amino acid sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the choice of solvent can significantly impact the efficiency of the peptide synthesis process .

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMMWCWPVCHLL-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583799
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117872-75-0
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr(Bzl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr(Bzl)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Thr(Bzl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Thr(Bzl)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Thr(Bzl)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Thr(Bzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.